molecular formula C26H34N2O3 B284237 N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

Cat. No. B284237
M. Wt: 422.6 g/mol
InChI Key: CHQAEQAGSOGRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide, also known as DIBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBE is a small molecule that belongs to the class of benzamides and has a molecular weight of 435.6 g/mol.

Mechanism of Action

N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide binds to the FKBP51 protein and inhibits its interaction with the glucocorticoid receptor. This leads to an increase in the sensitivity of the glucocorticoid receptor to cortisol, which results in the activation of downstream signaling pathways involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide increases the sensitivity of the glucocorticoid receptor to cortisol, which leads to the activation of downstream signaling pathways involved in the regulation of various physiological processes. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is also stable under physiological conditions and can be easily synthesized in the lab. However, N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has some limitations as well. It is not very water-soluble, which makes it difficult to administer in vivo. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide. One potential application of N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is in the treatment of stress-related disorders such as depression and anxiety. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been found to enhance the sensitivity of the glucocorticoid receptor to cortisol, which is involved in the regulation of the stress response. Therefore, N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide may be useful in enhancing the effectiveness of glucocorticoid-based therapies for stress-related disorders. Another potential application of N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is in the treatment of inflammatory disorders. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been found to have anti-inflammatory effects in vitro, and further research is needed to investigate its potential in vivo. Additionally, further research is needed to optimize the synthesis method of N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide and improve its pharmacokinetic properties for in vivo applications.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been found to act as an inhibitor of the protein-protein interaction between FKBP51 and the glucocorticoid receptor, which is involved in the stress response pathway. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has various biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to investigate its potential applications in vivo and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide involves the reaction of 2,6-diisopropylaniline with 2-oxo-2-(1-piperidinyl)ethyl chloroformate, followed by the reaction with 4-hydroxybenzamide in the presence of a base. The final product is obtained after purification using column chromatography. The yield of N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide obtained through this method is around 50%.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide has been found to act as an inhibitor of the protein-protein interaction between FKBP51 and the glucocorticoid receptor, which is involved in the stress response pathway. This inhibition leads to an increase in the sensitivity of the glucocorticoid receptor to cortisol, which is a hormone involved in the regulation of various physiological processes such as metabolism, immune response, and stress response.

properties

Molecular Formula

C26H34N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4-(2-oxo-2-piperidin-1-ylethoxy)benzamide

InChI

InChI=1S/C26H34N2O3/c1-18(2)22-9-8-10-23(19(3)4)25(22)27-26(30)20-11-13-21(14-12-20)31-17-24(29)28-15-6-5-7-16-28/h8-14,18-19H,5-7,15-17H2,1-4H3,(H,27,30)

InChI Key

CHQAEQAGSOGRGT-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OCC(=O)N3CCCCC3

Origin of Product

United States

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